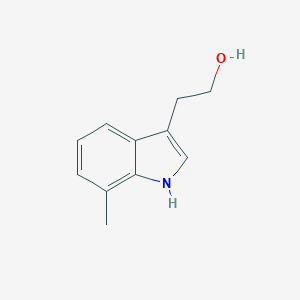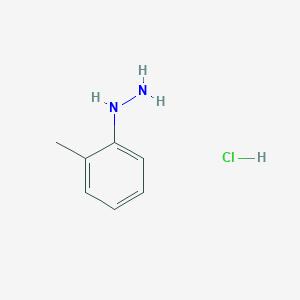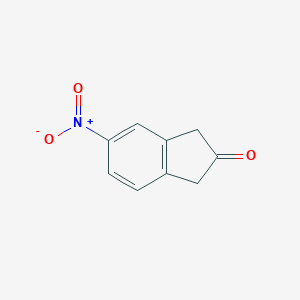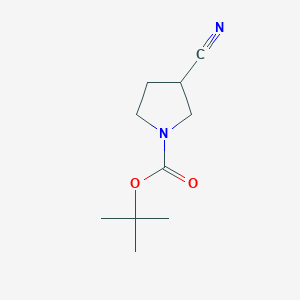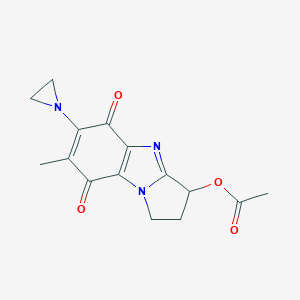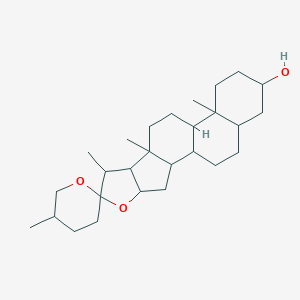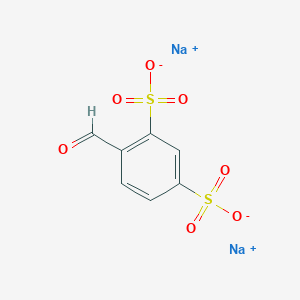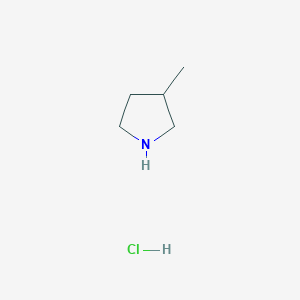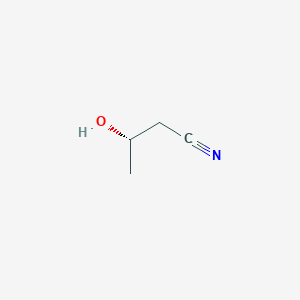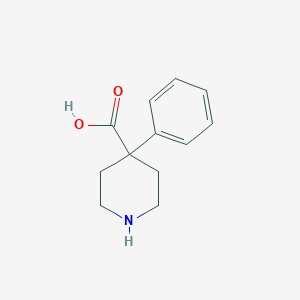
4-苯基哌啶-4-羧酸
描述
4-Phenylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C12H15NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenyl group attached to the piperidine ring. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and pharmaceutical research.
科学研究应用
4-Phenylpiperidine-4-carboxylic acid has several applications in scientific research:
作用机制
Target of Action
4-Phenylpiperidine-4-carboxylic acid, also known as Pethidinic acid, is a derivative of piperidine . It is both a metabolite of and a precursor to pethidine (meperidine), a synthetic opioid . The primary target of this compound is likely to be similar to that of pethidine, which primarily targets the μ-opioid receptors in the central nervous system .
Mode of Action
Opioid receptors are G-protein coupled receptors that, when activated, inhibit the release of neurotransmitters, leading to analgesic effects .
Biochemical Pathways
The metabolism of pethidine to pethidinic acid is carried out mainly by the carboxylesterase enzyme hCE-1 in the liver . The activity of this enzyme can vary between individuals, affecting the rate and extent of pethidinic acid production .
Pharmacokinetics
Pethidine is well absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
The action, efficacy, and stability of 4-Phenylpiperidine-4-carboxylic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances, and individual genetic factors that can affect the activity of metabolic enzymes .
生化分析
Biochemical Properties
It is known that this compound is a derivative of piperidine, a six-membered heterocyclic amine that is widely used as a building block in the synthesis of organic compounds . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Cellular Effects
It is known that piperidine derivatives, which include 4-Phenylpiperidine-4-carboxylic acid, have a wide range of biological activities . For example, isonipecotic acid, a compound similar to 4-Phenylpiperidine-4-carboxylic acid, acts as a GABA A receptor partial agonist .
Molecular Mechanism
It is known that piperidine derivatives can interact with various biomolecules and exert their effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that piperidine derivatives can exhibit various effects over time in laboratory settings .
Dosage Effects in Animal Models
It is known that piperidine derivatives can exhibit various effects at different dosages in animal models .
Metabolic Pathways
It is known that piperidine derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that piperidine derivatives can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that piperidine derivatives can be localized in various subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylpiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts . Another approach includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
For large-scale production, a convenient route involves the use of tert-butyl esters of 4-carboxy-4-anilidopiperidines. This method significantly increases the overall yield of the target acids and their corresponding esters . The organic phase is typically washed with saturated sodium bicarbonate solution and brine, dried, and the solvent is evaporated under reduced pressure .
化学反应分析
Types of Reactions
4-Phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often facilitated by reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions include various substituted piperidines, piperidinones, and other derivatives that can be further modified for specific applications .
相似化合物的比较
Similar Compounds
4-Hydroxy-4-phenylpiperidine: This compound features a hydroxyl group instead of a carboxylic acid group.
4-Cyano-4-phenylpiperidine: This derivative has a cyano group in place of the carboxylic acid group.
1-Methyl-4-phenylpiperidine:
Uniqueness
4-Phenylpiperidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
4-phenylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZGGKPKWGPNJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868772 | |
| Record name | 4-Phenylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90868772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3627-45-0, 83949-32-0 | |
| Record name | 4-Phenyl-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3627-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isonipecotic acid, 4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003627450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083949320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-phenylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


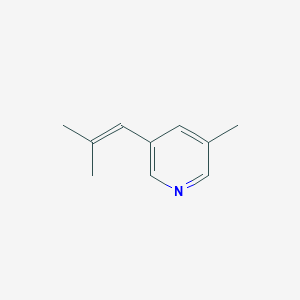
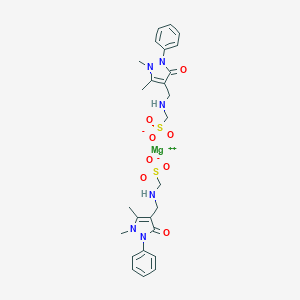
![4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl](/img/structure/B51436.png)
